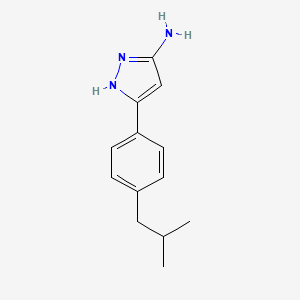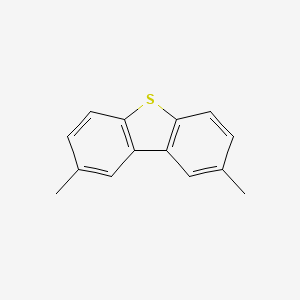
N,N-Dimethyltrimethylsilylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyltrimethylsilylamine: is a chemical compound with the molecular formula C5H15NSi and a molecular weight of 117.26 g/mol . It is a clear, colorless to light yellow liquid that is sensitive to moisture and hydrolyzes in water . This compound is commonly used as a silylating agent in chemical synthesis and has various applications in organic chemistry .
Mécanisme D'action
Target of Action
N,N-Dimethyltrimethylsilylamine, also known as N,N-Dimethylaminotrimethylsilane, is primarily used as a reactant in chemical synthesis
Mode of Action
As a chemical reactant, this compound interacts with other compounds to facilitate chemical transformations. For instance, it can be used to prepare trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, which is an efficient reagent for nucleophilic trifluoromethylation of carbonyl and the imine group .
Biochemical Pathways
This compound is involved in the synthesis of various compounds. For example, it can be used to prepare nucleoside phosphoramidites by reacting with alkyloxy (or aryloxy)-triazolylphosphine and deoxynucleoside . .
Result of Action
The primary result of this compound’s action is the formation of new chemical compounds. For example, it can be used to convert aliphatic alcohols into their corresponding fluorides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dimethyltrimethylsilylamine can be synthesized by reacting trimethylchlorosilane with dimethylamine in the presence of a catalyst such as trimethylmethoxysilane . The reaction is typically carried out in a solvent like 1,2,4-trimethylbenzene at a temperature of around 30°C . The reaction conditions, including the molar ratio of reactants, reaction temperature, and catalyst amount, significantly influence the yield and purity of the product .
Industrial Production Methods: The industrial production of this compound involves the following steps :
Pre-treatment of Raw Materials: The raw materials, including trimethylchlorosilane, dimethylamine, and a solvent, are prepared.
Synthesis of Crude Product: Trimethylchlorosilane and the solvent are added to a reaction vessel, and dimethylamine gas is introduced to obtain the crude product.
Separation of Crude Product: The solvent is removed by heating under normal pressure, and the remaining mixture is subjected to vacuum distillation to separate this compound.
Purification of Crude Product: The crude product is distilled in a flask containing zeolite to obtain the final pure product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyltrimethylsilylamine undergoes various chemical reactions, including:
Nucleophilic Trifluoromethylation: It reacts with carbonyl and imine groups to form trifluoromethylated products.
Deoxofluorination: It is used as a deoxofluorinating agent to convert aliphatic alcohols into their corresponding fluorides.
Silylation: It acts as a silylating agent in the synthesis of phosphoramidites and other compounds.
Common Reagents and Conditions:
Trifluoromethylacetophenone: Used in nucleophilic trifluoromethylation reactions.
Dimethylamino sulfur trifluoride: Employed in deoxofluorination reactions.
Alkyloxy or aryloxy-triazolylphosphine: Reacts with this compound to form nucleoside phosphoramidites.
Major Products:
- Trifluoromethylated carbonyl and imine compounds
- Fluorinated aliphatic alcohols
- Nucleoside phosphoramidites
Applications De Recherche Scientifique
N,N-Dimethyltrimethylsilylamine has several scientific research applications, including :
- Chemistry: Used as a silylating agent in the synthesis of various organic compounds.
- Biology: Employed in the preparation of nucleoside phosphoramidites for DNA and RNA synthesis.
- Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
- Industry: Applied in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
N,N-Dimethyltrimethylsilylamine can be compared with other similar compounds, such as :
- N,N-Diethyltrimethylsilylamine: This compound has a similar structure but with ethyl groups instead of methyl groups. It is also used as a silylating agent but has different reactivity and applications .
- Hexamethyldisilazane: Another silylating agent with different reactivity and applications in organic synthesis .
- Tris(dimethylamino)silane: Used in similar applications but has a different structure and reactivity .
Uniqueness: this compound is unique due to its specific reactivity and applications in nucleophilic trifluoromethylation, deoxofluorination, and silylation reactions . Its ability to form stable silylated derivatives makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
18135-05-2 |
|---|---|
Formule moléculaire |
C5H15NSi |
Poids moléculaire |
117.26 g/mol |
Nom IUPAC |
N-methyl-1-trimethylsilylmethanamine |
InChI |
InChI=1S/C5H15NSi/c1-6-5-7(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
VLSFITLAADJYOS-UHFFFAOYSA-N |
SMILES |
CN(C)[Si](C)(C)C |
SMILES canonique |
CNC[Si](C)(C)C |
Description physique |
Clear colorless liquid; [Sigma-Aldrich MSDS] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B7724246.png)

![N'-[4-(dimethylamino)phenyl]carbamimidothioic acid](/img/structure/B7724253.png)



